N1-Losartanyl-losartan, also known as Losartan Impurity, is a compound related to the antihypertensive medication Losartan. It is classified as a potassium salt and is primarily recognized in pharmaceutical contexts due to its presence as an impurity during the synthesis of Losartan. Understanding this compound involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
Losartan was first approved by the U.S. Food and Drug Administration in 1995 and belongs to the class of medications known as angiotensin II receptor blockers (ARBs). It is used primarily for treating hypertension and diabetic nephropathy. N1-Losartanyl-losartan is identified as an impurity that may arise during the synthesis of Losartan, which can affect the purity and efficacy of the final pharmaceutical product .
The synthesis of N1-Losartanyl-losartan typically involves multiple steps that mirror the synthetic route of Losartan itself. The following methods are commonly employed:
The process requires careful control of reaction conditions (temperature, pH) to minimize unwanted side reactions that could lead to impurities. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure quality control.
N1-Losartanyl-losartan has a complex molecular structure characterized by several key components:
The structural representation can be summarized using:
N1-Losartanyl-losartan can participate in various chemical reactions typical for organic compounds:
The stability of N1-Losartanyl-losartan can be influenced by pH and temperature. Stability studies are crucial for understanding its behavior in pharmaceutical formulations.
N1-Losartanyl-losartan functions similarly to Losartan by blocking angiotensin II receptors (specifically type 1). This inhibition prevents vasoconstriction and promotes vasodilation, effectively lowering blood pressure.
The active metabolite formed from Losartan is significantly more potent than Losartan itself; this metabolite exhibits enhanced receptor affinity and longer duration of action .
Analytical data from various studies indicate that N1-Losartanyl-losartan adheres to the Lipinski's Rule of Five, making it a viable candidate for oral administration .
N1-Losartanyl-losartan serves primarily as a reference standard in pharmaceutical research to assess the purity of Losartan formulations. It may also be utilized in studies exploring the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.
Angiotensin II Receptor Blockers (ARBs), including losartan, have faced significant quality control challenges due to the detection of carcinogenic N-nitrosamines (e.g., NDMA, NDEA) and azido impurities in recent years. These contaminants arise from complex synthetic pathways and reagent interactions. While N-nitrosamines form via nitrosating agents reacting with secondary or tertiary amines, azido impurities represent a distinct structural class characterized by the presence of reactive azide (-N₃) groups or tetrazole ring anomalies. N1-Losartanyl-losartan Potassium Salt (also termed Losartan EP Impurity M Potassium Salt or Losartan Related Compound E Potassium Salt) exemplifies a critical azido-containing dimeric impurity specific to losartan manufacturing [2] [5].
This impurity structurally consists of two losartan molecules linked through a methylene bridge at the N1 position of the tetrazole ring of one molecule and the hydroxymethyl group of the imidazole moiety of the second molecule. Its formation is mechanistically linked to:
Table 1: Key Structural and Chemical Characteristics of Major ARB Azido Impurities Including N1-Losartanyl-losartan Potassium Salt
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Structural Feature | Associated ARB |
---|---|---|---|---|---|
N1-Losartanyl-losartan (Potassium Salt) | 212316-88-6 | C₄₄H₄₃Cl₂KN₁₂O | 865.91 | Dimeric losartan linked via N1-tetrazole and hydroxymethyl group | Losartan |
Losartan EP Impurity L (Potassium Salt) | 212316-86-4 | C₄₄H₄₃Cl₂KN₁₂O | 865.91 | Dimeric losartan isomer (alternative linkage) | Losartan |
Losartan EP Impurity E (Potassium Salt) | 860644-27-5 | C₁₄H₁₁KN₄ | 274.37 | Des-butyl losartan tetrazole fragment (5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole) | Losartan |
Valsartan Azido Impurity | Not Provided | Variable | Variable | Azido-containing side chain or decomposed tetrazole derivative | Valsartan |
The presence of azido impurities like N1-Losartanyl-losartan poses challenges beyond potential toxicity concerns (which are still under investigation). Their large molecular size (e.g., MW 865.91 g/mol for the potassium salt) and structural similarity to the active pharmaceutical ingredient (API) complicate removal during downstream processing. They necessitate sophisticated chromatographic separation techniques (e.g., HPLC with ion-pairing reagents) and stringent process controls to minimize formation [2] [5].
The identification and control of N1-Losartanyl-losartan Potassium Salt (Losartan EP Impurity M Potassium Salt) have become paramount in global pharmacopeial standards for losartan quality. Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict limits on specified and unspecified impurities to ensure drug safety and efficacy. This dimeric impurity is formally recognized as "Losartan Related Compound E" under EP terminology and is subject to explicit analytical monitoring requirements in losartan potassium API and finished product testing [3] [5].
Its regulatory significance stems from:
Table 2: Regulatory Status and Testing Requirements for N1-Losartanyl-losartan Potassium Salt
Pharmacopeia | Designated Name | CAS Number | Molecular Formula | Typical Identification Threshold | Typical Qualification Threshold | Specified Limit in API (Max.) |
---|---|---|---|---|---|---|
European Pharmacopoeia (EP) | Losartan Related Compound E Potassium Salt | 212316-88-6 | C₄₄H₄₃Cl₂KN₁₂O | 0.05% | 0.10% | 0.15% |
USP (Referenced in Monographs) | Losartan Impurity M Potassium Salt | 212316-88-6 | C₄₄H₄₃Cl₂KN₁₂O | 0.05% | 0.10% | 0.15% |
In-house/Stability Testing | N1-Losartanyl-losartan Potassium Salt | 212316-88-6 | C₄₄H₄₃Cl₂KN₁₂O | 0.03% | 0.05% | Varies (often ≤0.10%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7